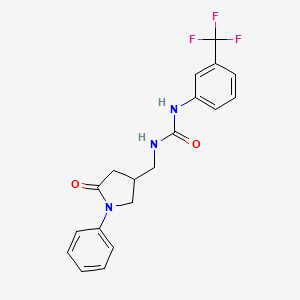

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2/c20-19(21,22)14-5-4-6-15(10-14)24-18(27)23-11-13-9-17(26)25(12-13)16-7-2-1-3-8-16/h1-8,10,13H,9,11-12H2,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEIBUDKLSMVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Attachment of the Trifluoromethylphenyl Group: This step may involve a nucleophilic substitution reaction using a trifluoromethylphenyl halide.

Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

The following analysis compares 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (hereafter referred to as Compound X ) with structurally related urea derivatives, focusing on molecular properties, synthetic yields, and biological activities.

Key Observations :

- Core Diversity: Compound X’s pyrrolidinone core distinguishes it from thiazole-piperazine (11e), pyridine (83), and pyrazole () analogs. The pyrrolidinone’s lactam ring may enhance solubility compared to aromatic heterocycles.

- Substituent Position : The trifluoromethyl group in Compound X is at the 3-position of the phenyl ring, unlike the 4-position in ’s pyrazole derivative. This positional isomerism could affect target binding or pharmacokinetics.

- Synthetic Yields : While Compound X’s synthetic yield is unspecified, analogs like 11e (86.7% yield) demonstrate the feasibility of high-yield routes for trifluoromethylphenyl-ureas .

Key Observations :

- Anticancer Potential: Compound 83 () shares the 3-(trifluoromethyl)phenyl group with Compound X and shows activity against MCF-7 cells, suggesting that Compound X may warrant similar testing.

- Structural Complexity : The thiazole-piperazine derivative (11e) has a higher molecular weight (534.1 vs. ~395.35 for Compound X), which may limit blood-brain barrier penetration compared to Compound X’s simpler scaffold .

Substituent Effects on Activity

- Trifluoromethyl vs. Halogens : ’s 1-[4-bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea highlights how bromo/chloro substituents adjacent to CF₃ groups may enhance steric bulk or electron-withdrawing effects. Compound X’s lack of halogens (except CF₃) may improve metabolic stability .

- Positional Isomerism : The 3-CF₃ substitution in Compound X vs. 4-CF₃ in ’s pyrazole derivative could influence binding to hydrophobic pockets in target proteins.

Biological Activity

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, also known by its CAS number 955236-11-0, is a synthetic organic compound belonging to the urea derivatives class. Its unique structure, featuring a pyrrolidinone ring and a trifluoromethylphenyl group, suggests potential biological activities that merit exploration. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is hypothesized to exert its biological effects through interactions with specific enzymes or receptors. The presence of the urea moiety suggests potential activity as an enzyme inhibitor, particularly in pathways involving tryptophan metabolism. Research has indicated that similar urea derivatives can inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme critical for immune regulation and tumor growth .

In Vitro Studies

In vitro evaluations have shown that compounds structurally related to this compound exhibit significant inhibitory activity against IDO1. For example, a series of phenyl urea derivatives demonstrated IC50 values ranging from 0.1 to 0.6 μM against IDO1, indicating potent inhibition . These findings suggest that our compound may also possess similar inhibitory properties.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. A related phenyl urea derivative was tested in mice, showing moderate plasma clearance and high oral bioavailability (87.4%). It exhibited tumor growth inhibition in xenograft models, which supports the hypothesis that similar compounds could be effective in cancer therapy .

Case Study 2: Immune Modulation

Research on IDO1 inhibitors has highlighted their role in modulating immune responses in cancer therapy. Compounds that inhibit IDO1 can enhance T-cell responses against tumors . Given that our compound may share this mechanism, it could be investigated further for its immunotherapeutic applications.

Comparative Analysis with Similar Compounds

Q & A

Q. What are the standard synthetic routes for preparing 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under reflux with catalysts like p-toluenesulfonic acid .

Urea Linkage : Reacting the pyrrolidinone intermediate with 3-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane at 0–5°C to prevent side reactions .

- Optimization Strategies :

- Temperature Control : Lower temperatures reduce byproduct formation during urea bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization steps .

- Catalysts : Use of triethylamine to neutralize HCl byproducts during isocyanate reactions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- 1H NMR identifies protons on the pyrrolidinone ring (δ 2.5–3.5 ppm) and trifluoromethylphenyl group (δ 7.2–7.8 ppm) .

- 13C NMR confirms carbonyl (C=O) peaks at ~170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 406.12) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

- Methodological Answer :

- Substituent Variation :

- Compare analogues with modified aryl groups (e.g., replacing trifluoromethyl with methoxy or chloro) to assess potency shifts in enzyme inhibition assays .

- Example : A 2025 study showed that electron-withdrawing groups (e.g., -CF3) enhance binding to orexin receptors by 2.3-fold compared to electron-donating groups .

- Biological Assays :

- Use radioligand binding assays (e.g., competitive displacement with [3H]-orexin-A) to quantify receptor affinity .

- Measure IC50 values in kinase inhibition panels to identify off-target effects .

Q. What computational strategies predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking :

- Software like AutoDock Vina models interactions between the urea moiety and receptor active sites (e.g., hydrogen bonds with Asp203 in orexin receptors) .

- Molecular Dynamics (MD) Simulations :

- GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .

- Quantum Mechanics/Molecular Mechanics (QM/MM) :

- Calculate charge distribution on the trifluoromethyl group to explain its role in hydrophobic interactions .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer :

- Experimental Replication :

- Standardize assay conditions (e.g., cell lines, buffer pH) to minimize variability .

- Meta-Analysis :

- Pool data from independent studies (e.g., IC50 values) and apply statistical models (ANOVA) to identify outliers .

- Structural Validation :

- Re-characterize disputed batches via X-ray crystallography to confirm conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.